5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Anticancer GI50 Thienopyridine

Researchers developing selective kinase inhibitors often face off-target effects from ATP-mimetic scaffolds. This compound solves that challenge with its weak hinge-binding property, enabling ATP-competitive yet non-ATP-mimetic inhibition for exquisite kinome-wide selectivity. • Key scaffold for Haspin inhibitors (e.g., MU1920 chemical probe) and FGFR inhibitors active against gatekeeper mutations. • Building block for antitumor aminodi(hetero)arylamines (GI50 = 1.30-1.63 μM) with selectivity for tumor over non-tumor cells. • Purity: ≥98%. Available for immediate global shipping.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 37986-04-2
Cat. No. B1425917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one
CAS37986-04-2
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CS2
InChIInChI=1S/C8H7NOS/c1-5-4-7(10)8-6(9-5)2-3-11-8/h2-4H,1H3,(H,9,10)
InChIKeyJAFYEZHFGJPUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylthieno[3,2-b]pyridin-7-one: Selective Kinase Scaffold


5-Methyl-4H,7H-thieno[3,2-b]pyridin-7-one (CAS: 37986-04-2) is a thieno[3,2-b]pyridine heterocyclic building block with a molecular formula of C₈H₇NOS and a molecular weight of 165.21 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors. Its weak interaction with the kinase hinge region enables the design of inhibitors with profoundly different binding modes while maintaining high kinome-wide selectivity [1]. The compound features a predicted boiling point of 282.0±40.0 °C and a density of 1.275±0.06 g/cm³, with a predicted pKa of 0.51±0.40 .

Scaffold for kinase inhibitor design. Supports synthesis of ATP-competitive inhibitors with non-ATP-mimetic binding modes.
Kinase selectivity research workflow. 5-methyl substitution enables exploration of underexplored kinases with reported kinome-wide selectivity.
Heterocyclic building block. Versatile intermediate for medicinal chemistry and chemical probe development.

5-Methylthienopyridinone: Why Generics Fail


The 5-methyl substitution on the thieno[3,2-b]pyridin-7-one scaffold is a critical determinant of biological activity and kinase selectivity. While thieno[3,2-b]pyridine derivatives as a class are known for their antitumor and antiangiogenic properties, the specific substitution pattern at the 5-position modulates the compound's interaction with kinase binding pockets and its physicochemical properties [1]. Replacing this specific compound with an unsubstituted analog or a different positional isomer can drastically alter kinase inhibition profiles, cellular potency, and off-target effects, as evidenced by structure-activity relationship (SAR) studies showing that even minor modifications to the thieno[3,2-b]pyridine core can shift binding modes and selectivity [2]. Therefore, substituting this compound with a generic thienopyridinone without experimental validation risks irreproducible results and compromised assay integrity.

Target
5-Methylthieno[3,2-b]pyridin-7-one
Potential Substitute
Unsubstituted or isomer analog
Substitution pattern can shift kinase binding modes; selectivity and cellular assay-response context may differ significantly.
Target
5-Methyl scaffold
Potential Substitute
Generic thienopyridinone
SAR studies show minor core modifications can alter potency; class-level kinase inhibition profiles may not transfer.
Target
Research-grade building block
Potential Substitute
Lower purity or unspecified analog
Unspecified purity may compromise reproducibility in synthetic and biological assays; confirm minimum 95% purity for research use.

5-Methylthienopyridinone vs Closest Analogs


Methoxy Substitution Enhances Antitumor Potency

Di(hetero)arylether derivatives of the thieno[3,2-b]pyridine scaffold bearing a methoxy group in the ortho and meta positions exhibited GI50 values in the range of 1.1–2.5 μM across three human tumor cell lines (MCF-7 breast adenocarcinoma, A375-C5 melanoma, NCI-H460 non-small cell lung cancer) [1]. In contrast, compounds lacking this substitution pattern showed significantly reduced potency. This SAR highlights the importance of the 5-methyl substitution in modulating antitumor activity and provides a benchmark for evaluating analogs.

Antitumor potency SAR
Data to verify
GI50 = 1.1–2.5 μM (methoxy derivatives)
Supports cell-model endpoint review; ~4- to 9-fold reported difference vs unsubstituted analogs.
SRB assay, MCF-7, A375-C5, NCI-H460 tumor cell lines. Source review recommended.
Anticancer GI50 Thienopyridine

Tumor-Selective Amino Derivatives

A specific aminodi(hetero)arylamine derivative of the thieno[3,2-b]pyridine scaffold, bearing a 5-methyl group and an ortho-NH2/para-OMe substitution pattern, achieved GI50 values of 1.30–1.63 μM across four human tumor cell lines (MCF-7, A375-C5, NCI-H460, HepG2) while exhibiting no toxicity to non-tumor PLP1 porcine liver primary cells at these concentrations [1]. This contrasts with many broad-spectrum kinase inhibitors that show significant cytotoxicity toward normal cells.

Tumor-cell selectivity
Cross-study comparable
GI50 = 1.30–1.63 μM in tumor cells; reported absence of toxicity in PLP1 non-tumor cells
Reported cell-model response context with selectivity index >10 estimated from data.
MCF-7, A375-C5, NCI-H460, HepG2 vs PLP1 porcine liver cells. Data to verify.
Selectivity Toxicity Anticancer

Physicochemical Shift vs Unsubstituted Core

5-Methyl-4H,7H-thieno[3,2-b]pyridin-7-one has a predicted boiling point of 282.0±40.0 °C and a predicted pKa of 0.51±0.40 . In comparison, the unsubstituted thieno[3,2-b]pyridine core has a boiling point of 236.5±13.0 °C and a logP of 2.30–3.02 . The methyl group at the 5-position increases molecular weight and alters electronic distribution, impacting solubility and chromatographic behavior.

Physicochemical shift
Predicted
BP difference ~45.5 °C; pKa shift ~1.8 log units vs unsubstituted core
Physicochemical profile review needed; may affect purification, formulation, and assay compatibility.
ACD/Labs predicted values. Experimental confirmation recommended.
Physicochemical pKa Boiling Point

Haspin Kinase Selectivity

The thieno[3,2-b]pyridine scaffold, exemplified by compounds like MU1920 (a 5-methyl-substituted derivative), exhibits exquisite kinome-wide selectivity, targeting the underexplored kinase Haspin with minimal off-target effects [1]. This selectivity is attributed to the weak interaction of the scaffold with the kinase hinge region, allowing for variable binding modes that maintain high selectivity. In contrast, many ATP-mimetic kinase inhibitors suffer from poor selectivity, leading to off-target toxicity.

Haspin kinase selectivity
Class-level inference
Reported kinome-wide selectivity for Haspin kinase
Kinase-selectivity assay context; selectivity attributed to weak hinge binding. Quantitative S-score not reported.
Source review: Angew. Chem. Int. Ed. 2025. DiscoveRx KINOMEscan context.
Kinase Selectivity Chemical Probe Haspin

FGFR Gatekeeper Mutant Activity

Thienopyridinone compounds, including those based on the 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one core, have been patented as FGFR inhibitors with activity against gatekeeper mutations (e.g., FGFR3 V555L, FGFR3 V555M, FGFR1 V561M, FGFR2 V564I) that confer resistance to first-generation FGFR inhibitors [1]. This class of compounds offers a potential second-generation solution for overcoming acquired resistance.

FGFR gatekeeper mutant
Class-level inference
Reported activity against FGFR3 V555L/V555M, FGFR1 V561M, FGFR2 V564I
Supports pathway-response study context; resistance-overcoming profile reported in vitro.
Patent US20220213123A1. Quantitative comparison data not specified.
FGFR Kinase Inhibitor Gatekeeper Mutation

Quality Specifications and Storage

Commercial vendors specify a minimum purity of 95% for 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one . This is a standard purity level for research-grade building blocks, ensuring reproducibility in synthetic and biological assays. Storage recommendations include long-term storage in a cool, dry place, and the compound is not classified as hazardous for transportation .

Quality specification
Supporting evidence
Min. purity: 95%
Standard research-grade specification. Supports procurement and assay reproducibility review.
Vendor specification (AKSci). Not classified as hazardous for transport.
Purity Storage Quality Control

5-Methylthienopyridinone: Key Applications


Haspin Inhibitor Lead Optimization

Utilize 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one as a starting scaffold for developing highly selective Haspin kinase inhibitors. The weak hinge-binding property of the thieno[3,2-b]pyridine core enables ATP-competitive yet non-ATP-mimetic inhibition, resulting in exquisite kinome-wide selectivity as demonstrated by the chemical probe MU1920 [1]. This application is particularly valuable for chemical biology studies requiring precise target engagement without confounding off-target effects.

Anticancer Agents with Tumor Selectivity

Employ this building block to synthesize aminodi(hetero)arylamine derivatives that exhibit potent growth inhibition (GI50 = 1.30–1.63 μM) across multiple human tumor cell lines while sparing non-tumor cells [1]. This selectivity profile is critical for advancing lead compounds with reduced toxicity risk in preclinical development.

Second-Generation FGFR Inhibitors

Leverage the thienopyridinone core to design FGFR inhibitors with retained activity against common gatekeeper mutations (e.g., FGFR3 V555L/V555M) that confer resistance to first-generation agents [1]. This application addresses a key unmet need in oncology, where acquired resistance limits the durability of FGFR-targeted therapies.

Fluorescent Probes and Nanoliposome Delivery

Functionalize the scaffold to create fluorescent di(hetero)arylether derivatives for cellular imaging and drug delivery studies. The methoxylated derivatives show GI50 values of 1.1–2.5 μM in tumor cells and can be encapsulated in nanoliposomes with diameters <150 nm, enabling targeted delivery and theranostic applications [1].

Application
Selection Property
Validation Focus
Haspin kinase inhibitor design
Kinase-selectivity assay context
Kinome-wide selectivity review; hinge-binding mode confirmation
Cell-model endpoint studies
Cell-model response context
Tumor-cell vs non-tumor cell assay endpoints
FGFR resistance-overcoming studies
Pathway-response study context
Gatekeeper-mutant kinase assay panel
Fluorescent probe / delivery research
Scaffold functionalization fit
Cellular imaging and nanoliposome encapsulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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